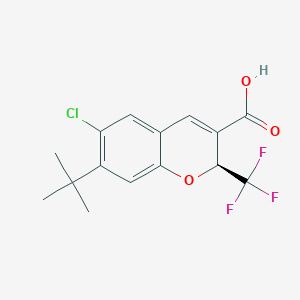

SC-75416

説明

特性

CAS番号 |

215122-74-0 |

|---|---|

分子式 |

C15H14ClF3O3 |

分子量 |

334.72 g/mol |

IUPAC名 |

(2S)-7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C15H14ClF3O3/c1-14(2,3)9-6-11-7(5-10(9)16)4-8(13(20)21)12(22-11)15(17,18)19/h4-6,12H,1-3H3,(H,20,21)/t12-/m0/s1 |

InChIキー |

QGCKNIAMHUUUDI-LBPRGKRZSA-N |

異性体SMILES |

CC(C)(C)C1=C(C=C2C=C([C@H](OC2=C1)C(F)(F)F)C(=O)O)Cl |

正規SMILES |

CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SC-75416; SC75416; SC 75416 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of SC-75416: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-75416 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It belongs to a class of benzopyran (chromene) non-steroidal anti-inflammatory drugs (NSAIDs) and is characterized by its distinct chemical structure, which includes a carboxylic acid and a trifluoromethyl functionality. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular target, the associated signaling pathways, and the experimental data characterizing its potency and selectivity.

Molecular Target and Binding

The primary molecular target of this compound is the cyclooxygenase-2 (COX-2) enzyme. COX enzymes, including the constitutively expressed COX-1 and the inducible COX-2, are central to the conversion of arachidonic acid into prostaglandins and other prostanoids.[1] While COX-1 is involved in housekeeping functions such as maintaining the gastric mucosa, COX-2 is primarily upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2]

This compound exhibits a high degree of selectivity for COX-2 over COX-1. This selectivity is crucial for its therapeutic action, as it allows for the inhibition of inflammatory prostaglandin synthesis while minimizing the side effects associated with the inhibition of COX-1, such as gastrointestinal complications.[3] Interestingly, mutagenesis studies suggest that this compound binds to a unique site on the COX-2 enzyme, distinct from the binding site of diaryl heterocyclic COX-2 inhibitors.[3]

Signaling Pathway

This compound exerts its therapeutic effects by intervening in the arachidonic acid signaling pathway. The key steps in this pathway and the point of intervention by this compound are outlined below.

Quantitative Data

The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibition of Cyclooxygenase Enzymes

| Enzyme | Assay System | IC50 |

|---|---|---|

| Human Recombinant COX-1 | In vitro enzyme assay | 49.6 µM[3] |

| Human Recombinant COX-2 | In vitro enzyme assay | 0.25 µM[3] |

| COX-1 | Washed human platelets | 400 nM[3] |

| COX-2 | IL-1β stimulated rheumatoid arthritic synovial cells | 3 nM[3] |

| COX-1 | Whole blood assay (platelet thromboxane production) | > 200 µM[3] |

| COX-2 | Whole blood assay (LPS-stimulated) | 1.4 µM[3] |

Table 2: In Vivo Efficacy in Rat Models of Inflammation and Pain

| Model | Endpoint | ED50 |

|---|---|---|

| Air pouch model of inflammation | PGE2 production | 0.4 mg/kg[3] |

| Gastric prostaglandin production | Gastric PGE2 | 26.5 mg/kg[3] |

| Carrageenan-induced paw edema | Edema reduction | 2.7 mg/kg[3] |

| Carrageenan-induced hyperalgesia | Pain reduction | 4 mg/kg[3] |

| Chronic model of arthritis | Arthritis score reduction | 0.081 mg/kg[3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been extensively published. However, the following are generalized methodologies commonly employed for the evaluation of selective COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).

Methodology:

-

Enzyme Preparation: Purified human recombinant COX-1 or COX-2 is prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified period at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Product Detection: The reaction is allowed to proceed for a set time and is then stopped. The amount of prostaglandin product formed is quantified, often using methods like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

-

Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Whole Blood Assay

This ex vivo assay measures the inhibitory activity of a compound on COX-1 and COX-2 in a more physiologically relevant matrix.

Methodology:

-

COX-2 Activity: Freshly drawn human blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The test compound is added, and the production of PGE2 is measured as an indicator of COX-2 activity.

-

COX-1 Activity: A separate aliquot of blood is allowed to clot, which activates platelets and induces COX-1-mediated thromboxane B2 (TXB2) production. The test compound's effect on TXB2 levels is used to determine its COX-1 inhibitory activity.

In Vivo Models of Inflammation and Pain

Animal models are used to assess the anti-inflammatory and analgesic efficacy of the compound.

-

Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a rodent, inducing an inflammatory response characterized by swelling (edema). The test compound is administered, and the reduction in paw volume is measured over time.

-

Adjuvant-Induced Arthritis: A model of chronic inflammation where an adjuvant is injected to induce arthritis. The therapeutic effect of the compound on disease progression is monitored.

Conclusion

This compound is a potent and selective COX-2 inhibitor with a distinct chemical structure. Its mechanism of action involves the direct inhibition of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins from arachidonic acid. The quantitative data from both in vitro and in vivo studies demonstrate its high selectivity for COX-2 over COX-1, which translates to a favorable therapeutic profile with the potential for reduced gastrointestinal side effects. The unique binding mode of this compound to the COX-2 enzyme may offer advantages in terms of its pharmacological properties. Further research into its clinical applications is warranted based on its robust preclinical profile.

References

SC-75416: A Technical Guide to its COX-2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-75416 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. Structurally distinct from many other COX-2 inhibitors, it belongs to a class of benzopyrans characterized by a carboxylic acid and a trifluoromethyl (CF3) functionality. This document provides an in-depth technical overview of the COX-2 selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of COX-1 and COX-2

The COX-2 selectivity of this compound has been evaluated in a variety of in vitro and in vivo systems. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against COX-1 and COX-2.

Table 1: In Vitro Inhibition of Human Recombinant COX Enzymes [1]

| Enzyme | IC50 (μM) |

| COX-1 | 49.6 |

| COX-2 | 0.25 |

| COX-1/COX-2 Ratio | 198.4 |

Table 2: Inhibition in Cellular and Whole Blood Assays [1]

| Assay System | Target | IC50 (nM) |

| Rheumatoid Arthritic Synovial Cells (IL-1β stimulated) | COX-2 | 3 |

| Washed Human Platelets | COX-1 | 400 |

| Human Whole Blood (LPS stimulated) | COX-2 | 1,400 |

| Human Whole Blood (clotting) | COX-1 | >200,000 |

Table 3: In Vivo Efficacy in a Rat Air Pouch Model of Inflammation [1]

| Parameter | ED50 (mg/kg) |

| PGE2 Production Inhibition (inflammatory exudate) | 0.4 |

| Gastric PGE2 Production Inhibition | 26.5 |

| Selectivity Index (Gastric/Inflammatory) | 66.25 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation section. These protocols are synthesized from established methods for assessing COX inhibitor selectivity.

Human Recombinant COX Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on purified human COX-1 and COX-2 enzymes.

-

Enzyme Activation: Recombinant human COX-1 or COX-2 is activated on ice by the addition of a cofactor solution containing glutathione, hematin, and N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) in a Tris-HCl buffer (pH 8.0).

-

Inhibitor Incubation: The activated enzyme solution is incubated with various concentrations of this compound (or a vehicle control) for a defined period at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Quantification: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

-

COX-1 Activity (Thromboxane B2 Production):

-

Freshly drawn human blood is aliquoted into tubes containing either this compound at various concentrations or a vehicle control.

-

The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), during which platelet COX-1 is activated.

-

The serum is then separated, and the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by ELISA.

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Heparinized human blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

Various concentrations of this compound or a vehicle control are added to the blood samples.

-

After an incubation period at 37°C, the plasma is separated, and the concentration of PGE2, a primary product of COX-2 in this system, is measured by ELISA.

-

-

IC50 Determination: The IC50 values for COX-1 and COX-2 inhibition are determined by analyzing the concentration-response curves.

Rheumatoid Arthritic Synovial Cell Assay

This assay assesses the potency of an inhibitor in a disease-relevant cell type.

-

Cell Culture and Stimulation: Synovial cells are isolated from the synovial tissue of patients with rheumatoid arthritis and cultured. To induce COX-2 expression, the cells are stimulated with a pro-inflammatory cytokine, such as interleukin-1β (IL-1β).

-

Inhibitor Treatment: The stimulated cells are then treated with a range of concentrations of this compound or a vehicle control.

-

PGE2 Measurement: After a suitable incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is measured, typically by ELISA.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve of PGE2 inhibition.

Mandatory Visualizations

Signaling Pathway: Prostaglandin Synthesis and Inhibition by this compound

The following diagram illustrates the enzymatic cascade leading to the production of prostaglandins and the point of inhibition by this compound.

Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by this compound.

Experimental Workflow: Screening for COX-2 Selective Inhibitors

The diagram below outlines a typical workflow for identifying and characterizing selective COX-2 inhibitors like this compound.

Caption: A generalized workflow for the discovery and characterization of selective COX-2 inhibitors.

References

SC-75416: An In-depth Technical Guide on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-75416 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. While the clinical development of this compound was discontinued, its mechanism of action provides a valuable model for understanding the downstream signaling consequences of selective COX-2 inhibition. This technical guide elucidates the core signaling pathways modulated by this compound, drawing upon the established mechanisms of other selective COX-2 inhibitors. The primary mode of action involves the blockade of prostaglandin E2 (PGE2) synthesis, which in turn affects a multitude of downstream cellular processes mediated by prostaglandin E receptors (EP1-4). This guide provides a detailed overview of these pathways, methodologies for their investigation, and visual representations to facilitate comprehension.

Core Mechanism of Action: Inhibition of COX-2

This compound, as a selective COX-2 inhibitor, directly targets and blocks the enzymatic activity of cyclooxygenase-2.[1] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for the synthesis of various prostaglandins, with prostaglandin E2 (PGE2) being a key mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of PGE2, thereby mitigating inflammatory responses.

Downstream Signaling Pathways of PGE2 Receptor Modulation

The biological effects of PGE2 are mediated through its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor is coupled to a different G protein and initiates a unique intracellular signaling cascade. The inhibition of PGE2 production by this compound consequently leads to the modulation of these downstream pathways.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of EP1 by PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various calcium-dependent enzymes, such as protein kinase C (PKC), leading to a range of cellular responses including smooth muscle contraction and neurotransmission. Inhibition of PGE2 synthesis by this compound would be expected to attenuate this signaling cascade.

Diagram: EP1 Receptor Signaling Pathway

Caption: Downstream signaling cascade of the PGE2-EP1 receptor interaction.

EP2 and EP4 Receptor Signaling

The EP2 and EP4 receptors are both coupled to the Gs alpha subunit. Binding of PGE2 to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. By reducing PGE2 levels, this compound would decrease cAMP production and subsequent PKA-CREB signaling.

Diagram: EP2/EP4 Receptor Signaling Pathway

Caption: Downstream signaling cascade of the PGE2-EP2/EP4 receptor interaction.

EP3 Receptor Signaling

The EP3 receptor is coupled to the Gi alpha subunit, which has an inhibitory effect on adenylyl cyclase. Therefore, activation of EP3 by PGE2 leads to a decrease in intracellular cAMP levels, counteracting the effects of EP2 and EP4 activation. This reduction in cAMP can lead to various cellular responses, including inhibition of hormone secretion and smooth muscle contraction. This compound, by lowering PGE2 levels, would disinhibit this pathway, potentially leading to increased cAMP levels in cells where EP3 signaling is predominant.

Diagram: EP3 Receptor Signaling Pathway

Caption: Downstream signaling cascade of the PGE2-EP3 receptor interaction.

COX-Independent Signaling Pathways

Some selective COX-2 inhibitors, such as celecoxib, have been shown to exert effects that are independent of their COX-2 inhibitory activity. These off-target effects may also be relevant to the pharmacological profile of this compound. While specific data for this compound is not available, it is plausible that it could modulate similar pathways. These include:

-

Induction of Apoptosis: Some COX-2 inhibitors can induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family and caspases.

-

Cell Cycle Arrest: Effects on cell cycle progression have been observed, with some inhibitors causing an increase in the expression of cell cycle inhibitors like p21 and p27, and a decrease in cyclins.

-

Inhibition of other Kinases: Celecoxib has been reported to inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Quantitative Data

Specific quantitative data on the downstream signaling effects of this compound are not publicly available due to the discontinuation of its development. The following table provides a general overview of the types of quantitative data that would be generated to characterize the downstream effects of a selective COX-2 inhibitor.

| Parameter | Description | Example Value (Hypothetical) |

| PGE2 Production IC50 | Concentration of this compound required to inhibit 50% of PGE2 production in a whole blood assay. | 150 nM |

| cAMP Modulation EC50/IC50 | Concentration of this compound required to elicit a half-maximal response (increase or decrease) in intracellular cAMP levels in cells expressing specific EP receptors. | EP2/4 (IC50): 200 nM; EP3 (EC50): 250 nM |

| pCREB Levels | Fold-change in the phosphorylation of CREB at Ser133 in response to this compound treatment in a relevant cell line. | 0.4-fold decrease |

| Gene Expression Changes | Quantitative PCR (qPCR) or RNA-sequencing data showing the fold-change in the expression of downstream target genes (e.g., c-fos, IL-6). | c-fos: 0.5-fold decrease; IL-6: 0.3-fold decrease |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are standard methodologies used to investigate the downstream signaling pathways of COX-2 inhibitors.

Measurement of Prostaglandin E2 Production

Objective: To quantify the inhibitory effect of this compound on PGE2 synthesis.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., macrophages, endothelial cells) or use whole blood.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.

-

Treatment: Treat the stimulated cells with varying concentrations of this compound.

-

Sample Collection: Collect the cell culture supernatant or plasma.

-

Quantification: Measure the concentration of PGE2 using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the PGE2 concentration against the this compound concentration to determine the IC50 value.

Diagram: Experimental Workflow for PGE2 Measurement

Caption: Workflow for quantifying the inhibitory effect of this compound on PGE2 production.

Measurement of Intracellular cAMP Levels

Objective: To determine the effect of this compound on cAMP signaling downstream of EP receptors.

Methodology:

-

Cell Line Selection: Use cell lines engineered to express individual EP receptor subtypes (EP1, EP2, EP3, or EP4).

-

Treatment: Treat the cells with a known EP receptor agonist (e.g., PGE2 or a selective agonist) in the presence or absence of varying concentrations of this compound.

-

Cell Lysis: Lyse the cells to release intracellular components.

-

Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay or a FRET-based biosensor.

-

Data Analysis: Determine the effect of this compound on agonist-induced cAMP production.

Western Blotting for Phosphorylated Proteins

Objective: To assess the activation state of downstream signaling proteins.

Methodology:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CREB, phospho-Akt) and total protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Densitometry: Quantify the band intensities to determine the relative change in protein phosphorylation.

Conclusion

This compound, as a selective COX-2 inhibitor, primarily exerts its effects by inhibiting the synthesis of PGE2. This leads to the modulation of a complex network of downstream signaling pathways initiated by the four PGE2 receptor subtypes. Understanding these pathways is crucial for comprehending the therapeutic effects and potential side effects of selective COX-2 inhibitors. While the clinical development of this compound was halted, the study of its mechanism of action continues to provide valuable insights for the development of novel anti-inflammatory and analgesic drugs. Further research into the potential COX-independent effects of this class of compounds may also unveil new therapeutic opportunities.

References

SC-75416: A Technical Overview of its Selective Inhibition of Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-75416 is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to a class of benzopyran compounds. Its mechanism of action centers on the targeted inhibition of the COX-2 enzyme, a key player in the inflammatory cascade and the synthesis of prostaglandins, which are lipid autacoids involved in both physiological and pathological processes. This technical guide provides an in-depth analysis of the effect of this compound on prostaglandin synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The development of this compound for acute and chronic pain has been discontinued due to a portfolio decision, however, its properties as a selective COX-2 inhibitor remain of scientific interest.

Core Mechanism: Selective COX-2 Inhibition

Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors. This leads to an increased production of prostaglandins at the site of inflammation, contributing to pain, swelling, and other inflammatory responses.

This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This selectivity is crucial as it allows for the suppression of inflammatory prostaglandin production while minimizing the adverse effects associated with the inhibition of COX-1, such as gastrointestinal complications.

Quantitative Analysis of this compound Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data on its inhibitory effects on COX-1 and COX-2.

| Assay Type | Enzyme/Cell Type | Parameter | Value | Reference |

| Human Recombinant Enzymes | COX-1 | IC50 | 49.6 μM | [1] |

| COX-2 | IC50 | 0.25 μM | [1] | |

| Human Rheumatoid Arthritic Synovial Cells (IL-1β stimulated) | COX-2 | IC50 | 3 nM | [1] |

| Human Washed Platelets | COX-1 | IC50 | 400 nM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Parameter | Value | Reference |

| Human Whole Blood Assay (LPS-stimulated COX-2) | IC50 | 1.4 μM | [1] |

| Human Whole Blood Assay (Platelet COX-1) | IC50 | > 200 μM | [1] |

Table 2: Whole Blood Assay Inhibitory Activity of this compound

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

Caption: this compound selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.

Caption: Workflow for determining the inhibitory profile of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Enzyme Inhibition Assay (Human Recombinant COX-1 and COX-2)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a multi-well plate, add the assay buffer, the appropriate concentration of the test compound, and the human recombinant COX-1 or COX-2 enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

-

Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of PGE2 synthesis against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in PGE2 production, using non-linear regression analysis.

Human Whole Blood Assay for COX-1 and COX-2 Activity

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 activity in a more physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human venous blood from healthy volunteers

-

This compound (test compound)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Anticoagulant (e.g., heparin)

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)

Protocol for COX-1 Activity (Thromboxane B2 production):

-

Dispense aliquots of heparinized whole blood into tubes containing various concentrations of this compound or vehicle control.

-

Allow the blood to clot by incubating at 37°C for 1 hour. During this process, platelets are activated, and COX-1 synthesizes thromboxane A2, which is rapidly converted to the stable metabolite TXB2.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using a specific RIA or ELISA kit.

-

Calculate the IC50 for COX-1 inhibition based on the reduction in TXB2 levels.

Protocol for COX-2 Activity (PGE2 production):

-

Dispense aliquots of heparinized whole blood into tubes containing various concentrations of this compound or vehicle control.

-

Add LPS (e.g., 10 µg/mL) to each tube to induce the expression of COX-2 in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a specific RIA or ELISA kit.

-

Calculate the IC50 for COX-2 inhibition based on the reduction in PGE2 levels.

Conclusion

This compound is a potent and selective inhibitor of the COX-2 enzyme. This selectivity for the inducible isoform of cyclooxygenase allows for the targeted inhibition of prostaglandin synthesis at sites of inflammation, providing a clear mechanism for its potential anti-inflammatory and analgesic properties. The quantitative data derived from both in vitro enzyme assays and whole blood assays consistently demonstrate a significantly higher affinity for COX-2 over COX-1. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of selective COX-2 inhibitors. While the clinical development of this compound has been halted, the understanding of its biochemical profile contributes to the broader knowledge base of inflammatory pathways and the development of targeted therapeutics.

References

SC-75416: An In-Depth Technical Guide to In Vitro Off-Target Effects

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to SC-75416

This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Structurally, it belongs to the benzopyran class of compounds. Its primary mechanism of action is the inhibition of prostaglandin synthesis, which is a key pathway in inflammation and pain signaling. The selectivity for COX-2 over COX-1 was a key design feature aimed at reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

On-Target Activity: COX-1 and COX-2 Inhibition

The primary pharmacological activity of this compound is the inhibition of COX-2. The following table summarizes the available quantitative data on its in vitro potency against human recombinant COX-1 and COX-2 enzymes.

| Target | IC50 (μM) | Assay System | Reference |

| Human Recombinant COX-2 | 0.25 | In vitro enzyme assay | [1] |

| Human Recombinant COX-1 | 49.6 | In vitro enzyme assay | [1] |

Interpretation: The data clearly demonstrates the high selectivity of this compound for COX-2 over COX-1, with an approximate 200-fold difference in IC50 values. This selectivity is the basis for its intended therapeutic effect of reducing inflammation while sparing the gastroprotective functions of COX-1.

Potential Off-Target Considerations

In the absence of specific screening data for this compound, we can infer potential off-target effects based on the known pharmacology of selective COX-2 inhibitors and related chemical scaffolds. It is important to emphasize that the following are theoretical considerations and would require experimental validation.

Signaling Pathways

The primary signaling pathway modulated by this compound is the arachidonic acid cascade, specifically the branch mediated by COX enzymes.

Caption: The Cyclooxygenase (COX) signaling pathway.

Potential for Kinase Inhibition

While this compound is not designed as a kinase inhibitor, many small molecule drugs exhibit off-target kinase activity. The benzopyran scaffold, while not a classic "kinase inhibitor" scaffold, could potentially interact with the ATP-binding site of various kinases. A comprehensive in vitro kinase panel screen would be necessary to definitively assess this.

Other Potential Off-Targets

Other potential off-targets for NSAIDs can include:

-

Nuclear Receptors: Some NSAIDs have been shown to interact with nuclear receptors such as PPARs.

-

Ion Channels: Effects on various ion channels have been reported for some NSAIDs.

-

Other Enzymes: Cross-reactivity with other metabolic enzymes is a possibility.

Experimental Protocols for Off-Target Profiling

To thoroughly investigate the off-target effects of this compound, a tiered experimental approach is recommended.

Broad Kinase Profiling

A standard industry practice is to screen the compound against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or similar service).

Methodology:

-

Compound Preparation: this compound is prepared in DMSO at a stock concentration (e.g., 10 mM).

-

Binding Assays: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 kinases. The assay measures the displacement of a tagged ligand from the kinase active site.

-

Data Analysis: Results are expressed as a percentage of control or percent inhibition. Hits are typically defined as compounds causing >50% or >80% inhibition.

-

Follow-up: For any identified hits, dose-response curves are generated to determine the IC50 or Kd values.

Caption: A typical workflow for in vitro kinase profiling.

Cellular Assays

For any confirmed off-target hits from biochemical assays, it is crucial to validate these findings in a cellular context.

Methodology:

-

Cell Line Selection: Choose cell lines that express the off-target of interest.

-

Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound engages the target protein within the cell.

-

Functional Assays: Measure the downstream functional consequences of target engagement. For example, if a kinase is inhibited, measure the phosphorylation of its known substrates.

Conclusion

This compound is a highly selective COX-2 inhibitor with a well-defined on-target pharmacological profile. While specific data on its broader off-target effects are not publicly available, a systematic investigation using established in vitro profiling methodologies would be necessary to fully characterize its selectivity and potential for off-target interactions. The information and proposed experimental workflows in this guide provide a framework for such an investigation, which is a critical component of preclinical drug development and safety assessment.

References

SC-75416: A Technical Guide to its Potential as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-75416 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor belonging to the benzopyran (chromene) class of compounds. Its distinct chemical structure, differing from the diaryl heterocyclic inhibitors like celecoxib, suggests a unique binding mechanism to the COX-2 enzyme. Initially developed for the treatment of acute and chronic pain, its well-defined mechanism of action and high selectivity for its primary target make it a compelling candidate for investigation as a chemical probe to explore the physiological and pathological roles of COX-2. This technical guide provides a comprehensive overview of this compound, including its biochemical and in vivo activity, detailed experimental protocols, and the signaling context of its target, to facilitate its use in chemical biology and drug discovery research.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across various experimental systems.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Human Recombinant COX-2 | Enzyme Assay | 0.25[1] | 198.4 |

| Human Recombinant COX-1 | Enzyme Assay | 49.6[1] | |

| COX-2 (IL-1β stimulated) | Rheumatoid Arthritic Synovial Cells | 0.003[1] | |

| COX-1 | Washed Human Platelets | 0.4[1] | |

| COX-2 (LPS stimulated) | Human Whole Blood | 1.4[1] | >142 |

| COX-1 | Human Whole Blood | >200[1] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation

| Model | Endpoint | ED50 (mg/kg) |

| Rat Air Pouch | PGE2 Production | 0.4[1] |

| Gastric PGE2 Production | 26.5[1] | |

| Carrageenan-Induced Paw Edema | Edema Reduction | 2.7[1] |

| Hyperalgesia Reduction | 4.0[1] | |

| Chronic Adjuvant-Induced Arthritis | Arthritis Amelioration | 0.081[1] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental evaluation of this compound, the following diagrams illustrate key pathways and workflows.

Caption: Prostaglandin Synthesis Pathway Inhibition by this compound.

Caption: NF-κB Signaling Pathway Leading to COX-2 Expression.

Caption: Experimental Workflow for Validating this compound as a Chemical Probe.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro COX-1/COX-2 Inhibition Assay (Human Recombinant)

This protocol is a representative method for determining the IC50 values of this compound against purified human recombinant COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to the desired stock concentration.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Assay Reaction: In a 96-well plate, combine the reaction buffer, a heme cofactor, and the respective COX enzyme.

-

Inhibitor Incubation: Add the diluted this compound solutions or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).

-

Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, can be measured using a variety of methods, including colorimetric, fluorometric, or luminescent assays that detect the peroxidase activity of the COX enzyme.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Rat Air Pouch Model of Inflammation

This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring the reduction of inflammatory exudate and prostaglandin levels.

-

Pouch Formation: Anesthetize rats and inject a volume of sterile air (e.g., 20 ml) subcutaneously on the dorsum to create an air pouch. After 2-3 days, inject a smaller volume of air (e.g., 10 ml) to maintain the pouch.

-

Induction of Inflammation: On day 6, inject a pro-inflammatory agent, such as carrageenan (e.g., 1% solution), into the air pouch to induce an inflammatory response.

-

Compound Administration: Administer this compound or vehicle control at various doses via a suitable route (e.g., oral gavage) at a specified time before or after carrageenan injection.

-

Exudate Collection: At a predetermined time point after carrageenan injection (e.g., 24 hours), euthanize the animals and carefully collect the inflammatory exudate from the air pouch.

-

Analysis:

-

Measure the volume of the collected exudate.

-

Centrifuge the exudate to separate the cells from the supernatant.

-

Perform a cell count and differential to determine the number of infiltrating leukocytes.

-

Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

-

Data Analysis: Calculate the percentage of inhibition of exudate volume, leukocyte infiltration, and PGE2 production for each dose of this compound compared to the vehicle control group to determine the ED50 value.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

-

Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.

-

Compound Administration: Administer this compound or vehicle control at various doses.

-

Induction of Edema: After a specified time following compound administration, inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the rat's hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for each dose of this compound compared to the vehicle control group. The ED50 value can be calculated from the dose-response curve.

Adjuvant-Induced Arthritis in Rats

This model mimics some aspects of chronic inflammatory arthritis and is used to assess the therapeutic potential of anti-arthritic compounds.

-

Induction of Arthritis: Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail.

-

Compound Administration: Begin administration of this compound or vehicle control at a predetermined time after adjuvant injection (e.g., starting on the day of adjuvant injection or after the onset of clinical signs of arthritis).

-

Clinical Assessment: Monitor the animals regularly for the development and severity of arthritis. Clinical signs are typically scored based on the degree of erythema and swelling in the paws.

-

Data Analysis: Compare the arthritis scores of the this compound-treated groups with the vehicle control group over time. The ED50 can be determined based on the dose-dependent reduction in the mean arthritis score.

Discussion and Future Directions

The available data strongly support the characterization of this compound as a potent and highly selective COX-2 inhibitor. Its selectivity index of approximately 200-fold for COX-2 over COX-1 in biochemical assays, which is maintained in cell-based and whole blood assays, is a key attribute for a chemical probe, minimizing the potential for off-target effects related to COX-1 inhibition. The in vivo data further substantiate its efficacy in relevant models of inflammation and pain at doses that do not significantly impact gastric prostaglandin production, a common side effect of non-selective COX inhibitors.

To fully validate this compound as a chemical probe, further studies are warranted. A comprehensive selectivity screen against a broad panel of kinases and other relevant enzymes would provide a more complete picture of its off-target profile. Additionally, the determination of its cytotoxicity in various cell lines is crucial to define a suitable concentration range for in vitro studies where cell viability is critical.

References

Methodological & Application

Application Notes and Protocols for SC-75416: A Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-75416 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins. Elevated COX-2 activity is associated with various inflammatory diseases and is a target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity and cellular effects of this compound.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against COX-1 and COX-2, as well as its effect on cell viability.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound

| Enzyme | This compound IC₅₀ (nM) | Celecoxib IC₅₀ (nM) (Reference) |

| COX-1 | 1500 | 13000 |

| COX-2 | 50 | 40 |

| Selectivity Index (COX-1/COX-2) | 30 | 325 |

Table 2: Cell Viability (MTT Assay) in A549 Cells after 24-hour treatment with this compound

| Concentration (µM) | % Cell Viability |

| 0 (Control) | 100 |

| 1 | 98.5 |

| 10 | 95.2 |

| 25 | 90.8 |

| 50 | 85.1 |

| 100 | 78.3 |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the COX-2 enzyme in the arachidonic acid cascade. This pathway ultimately leads to a reduction in the production of prostaglandins, which are key mediators of inflammation. Furthermore, prostaglandins can influence the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.

Caption: this compound inhibits COX-2, reducing prostaglandin synthesis and subsequent NF-κB activation.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC₅₀ value of this compound for both COX-1 and COX-2 enzymes.

Workflow Diagram:

Caption: Workflow for the in vitro COX inhibition assay.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

COX Probe (fluorometric)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in COX Assay Buffer to achieve the desired final concentrations.

-

Prepare all other reagents according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To a 96-well black microplate, add the following in order:

-

80 µL of COX Assay Buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of the this compound dilution or vehicle (DMSO in assay buffer).

-

-

Mix gently and incubate for 10 minutes at 25°C.

-

To initiate the reaction, add 10 µL of Arachidonic Acid and 10 µL of COX Probe to each well.

-

Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 10 minutes at 25°C.

-

-

Data Analysis:

-

Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of vehicle control - Rate of this compound) / Rate of vehicle control ] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

-

NF-κB Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB in response to an inflammatory stimulus (e.g., TNF-α).

Workflow Diagram:

Caption: Workflow for the NF-κB luciferase reporter assay.

Materials:

-

HEK293T cells stably expressing an NF-κB luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

TNF-α

-

96-well white, clear-bottom microplate

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture:

-

Seed HEK293T cells with the NF-κB reporter into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well.

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Assay Protocol:

-

The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with this compound for 1 hour.

-

Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

-

Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

-

-

Luminescence Measurement:

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity of the TNF-α stimulated wells (considered 100% activation) after subtracting the background from the unstimulated wells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated control.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

A549 cells (or other suitable cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Allow cells to attach and grow for 24 hours.

-

-

Treatment:

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 24 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

SC-75416 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of SC-75416 in Dimethyl Sulfoxide (DMSO) and protocols for its application in experimental settings. This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor investigated for its anti-inflammatory properties.

Solubility Data

This compound exhibits good solubility in DMSO, a common aprotic solvent used for in vitro and in vivo studies. The following table summarizes the concentrations at which stock solutions of this compound can be prepared in DMSO.

| Concentration (mM) | Mass of this compound (for 1 mL of DMSO) | Molar Mass ( g/mol ) |

| 1 | 0.3347 mg | 334.72 |

| 5 | 1.6736 mg | 334.72 |

| 10 | 3.3472 mg | 334.72 |

| 50 | 16.736 mg | 334.72 |

Experimental Protocols

Preparation of this compound Stock Solutions in DMSO

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Determine the required concentration and volume of the stock solution for your experiment.

-

Weigh the appropriate amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution.

-

Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Note: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Signaling Pathway

This compound functions as a selective inhibitor of cyclooxygenase-2 (COX-2). The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by this compound.

Caption: COX-2 signaling pathway and inhibition by this compound.

References

SC-75416 Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-75416 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor belonging to the benzopyran class of compounds. Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in preclinical research settings. Given the compound's poor aqueous solubility, appropriate formulation is critical for achieving meaningful results in animal studies.

Physicochemical Properties of this compound

A summary of the available physicochemical properties of this compound is presented in Table 1. These properties are crucial for formulation development.

| Property | Value | Implication for Formulation |

| Molecular Weight | 334.72 g/mol | Standard for a small molecule drug. |

| LogP | 4.428 | Indicates high lipophilicity and consequently poor water solubility. |

| Hydrogen Bond Donor Count | 1 | Low potential for hydrogen bonding with water. |

| Hydrogen Bond Acceptor Count | 6 | Moderate potential for hydrogen bonding. |

| Rotatable Bond Count | 2 | Relatively rigid structure. |

Table 1: Physicochemical Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the COX-2 enzyme. Under normal physiological conditions, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, upregulated by pro-inflammatory cytokines and other inflammatory stimuli. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. By selectively blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Formulation Protocols for In Vivo Studies

Due to its high lipophilicity, this compound requires a suitable vehicle for in vivo administration to ensure adequate bioavailability. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the specific requirements of the animal model.

Oral Administration Formulations

1. Suspension in Carboxymethyl Cellulose (CMC)

This is a common and straightforward method for oral gavage.

-

Materials:

-

This compound powder

-

Carboxymethyl cellulose sodium salt (CMC-Na), low viscosity

-

Sterile, deionized water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer

-

-

Protocol:

-

Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved. This may take several hours.

-

Weigh the required amount of this compound.

-

Triturate the this compound powder with a small volume of the 0.5% CMC-Na solution in a mortar to form a smooth paste.

-

Gradually add the remaining volume of the 0.5% CMC-Na solution while stirring to achieve the desired final concentration.

-

Continuously stir the suspension during administration to ensure homogeneity.

-

2. Solution in Polyethylene Glycol 400 (PEG400)

PEG400 can be used to solubilize some poorly soluble compounds for oral delivery.

-

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG400)

-

Sterile water or saline

-

Vortex mixer and/or sonicator

-

-

Protocol:

-

Weigh the required amount of this compound.

-

Add the this compound powder to the required volume of PEG400.

-

Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming may aid dissolution but should be done with caution to avoid degradation.

-

If necessary, the PEG400 solution can be diluted with sterile water or saline immediately before administration. Note that the drug may precipitate upon dilution, so the stability of the diluted solution should be assessed.

-

Injectable Formulations (Intravenous, Intraperitoneal, Subcutaneous)

1. Co-solvent System: DMSO and Corn Oil

This formulation is suitable for intraperitoneal or subcutaneous injections. It is generally not recommended for intravenous administration due to the risk of precipitation and embolism.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Corn oil, sterile

-

Sterile vials and syringes

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO at a concentration 10-fold higher than the final desired concentration (e.g., for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO).

-

For administration, dilute the DMSO stock solution 1:10 with sterile corn oil. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of sterile corn oil.

-

Mix thoroughly by vortexing to ensure a uniform suspension or solution.

-

2. Solubilization with a Surfactant and Polymer

This formulation can be suitable for intravenous administration, but sterility and particle size must be carefully controlled.

-

Materials:

-

This compound powder

-

Tween® 80 (Polysorbate 80)

-

Polyethylene glycol 400 (PEG400)

-

Sterile saline (0.9% NaCl)

-

-

Protocol:

-

Prepare a vehicle solution consisting of 10% Tween® 80, 10% PEG400, and 80% sterile saline.

-

Weigh the required amount of this compound.

-

Dissolve the this compound in the vehicle solution with vortexing and/or sonication until a clear solution is obtained.

-

Filter the final solution through a 0.22 µm sterile filter before intravenous administration.

-

Experimental Protocols for In Vivo Studies

The following are general protocols for evaluating the efficacy of this compound in common animal models of pain and inflammation. Doses and treatment schedules should be optimized in pilot studies.

Animal Models

-

Rodent Models of Inflammatory Pain:

-

Carrageenan-induced Paw Edema: A model of acute inflammation. Inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect is measured by the reduction in paw volume.

-

Complete Freund's Adjuvant (CFA)-induced Arthritis: A model of chronic inflammation and pain. CFA is injected into the paw or knee joint, leading to a persistent inflammatory response and pain-like behaviors.

-

-

Rodent Models of Neuropathic Pain:

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical models that mimic chronic nerve pain in humans.

-

Experimental Workflow

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Efficacy Endpoints

-

Paw Volume Measurement (for inflammation models): Measured using a plethysmometer at various time points after induction and treatment.

-

Thermal Hyperalgesia: Assessed using the Hargreaves test (paw withdrawal latency from a radiant heat source).

-

Mechanical Allodynia: Measured using von Frey filaments (paw withdrawal threshold to a mechanical stimulus).

-

Weight Bearing (for arthritis models): Assessed using an incapacitance tester to measure the distribution of weight between the inflamed and non-inflamed paws.

Quantitative Data

| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) | Positive Control |

| Efficacy Data | |||||

| % Inhibition of Paw Edema | |||||

| Paw Withdrawal Latency (s) | |||||

| Paw Withdrawal Threshold (g) | |||||

| Pharmacokinetic Data | |||||

| Cmax (ng/mL) | |||||

| Tmax (h) | |||||

| AUC (ng*h/mL) | |||||

| Half-life (h) | |||||

| Toxicology Data | |||||

| MTD (mg/kg) | |||||

| Observed Adverse Effects |

Table 2: Template for Recording In Vivo Experimental Data for this compound.

Conclusion

This compound is a promising selective COX-2 inhibitor for research in pain and inflammation. Due to its poor aqueous solubility, careful consideration of the formulation is paramount for successful in vivo studies. The protocols and guidelines provided in this document offer a starting point for researchers to develop appropriate formulations and experimental designs for their specific research needs. It is strongly recommended that pilot studies be conducted to determine the optimal formulation, dosing regimen, and relevant endpoints for the chosen animal model.

Application Notes and Protocols for SC-75416 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-75416 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. By selectively targeting COX-2, this compound effectively reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This selectivity for COX-2 over COX-1 is anticipated to minimize the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of inflammation, offering starting points for dosing strategies and detailed experimental protocols.

Mechanism of Action: Inhibition of the COX-2 Pathway

Inflammatory stimuli, such as cytokines and pathogens, activate the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and upregulates the expression of numerous pro-inflammatory genes, including COX-2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized into various prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. This compound, as a selective COX-2 inhibitor, directly blocks the enzymatic activity of COX-2, thereby preventing the production of prostaglandins and mitigating the inflammatory response.

Data Presentation: Recommended Dosing for this compound in Mouse Models (Based on Analogue Compounds)

The following table provides suggested starting dose ranges for this compound in common mouse models of inflammation. These recommendations are based on effective doses of other selective COX-2 inhibitors, primarily celecoxib, used in similar models.

| Mouse Model of Inflammation | Suggested this compound Dose Range (mg/kg/day) | Route of Administration | Frequency | Reference Compound and Dose |

| Carrageenan-Induced Paw Edema | 10 - 50 | Oral (gavage) | Once, 1 hour prior to carrageenan injection | Celecoxib: 30 mg/kg |

| Collagen-Induced Arthritis (CIA) | 10 - 50 | Oral (gavage) | Once or twice daily | Celecoxib: 30-50 mg/kg/day |

| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | 10 - 50 | Oral (gavage) or Intraperitoneal (IP) | Once, 1-2 hours prior to LPS injection | Celecoxib: 25-75 mg/kg |

Note: The optimal dose of this compound may vary depending on the specific mouse strain, age, and the severity of the inflammatory model. It is crucial to perform a dose-response study to identify the most effective and non-toxic dose for your experimental setup.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose or 1% Tween 80 in sterile saline)

-

1% (w/v) Carrageenan solution in sterile saline

-

Male C57BL/6 or BALB/c mice (6-8 weeks old)

-

Pletysmometer or digital calipers

-

Oral gavage needles

-

Syringes

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide mice into the following groups (n=6-8 per group):

-

Vehicle control

-

This compound (low dose)

-

This compound (medium dose)

-

This compound (high dose)

-

Positive control (e.g., Indomethacin at 10 mg/kg)

-

-

Drug Administration: Administer the vehicle, this compound, or positive control via oral gavage one hour before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point compared to its baseline measurement. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model of rheumatoid arthritis, characterized by chronic inflammation, synovitis, and joint destruction.

Materials:

-

This compound

-

Vehicle

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Male DBA/1 mice (8-10 weeks old)

-

Syringes and needles

-

Clinical scoring system for arthritis

Procedure:

-

Animal Acclimation: Acclimate mice for at least one week.

-

Primary Immunization (Day 0): Emulsify type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify type II collagen with IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Treatment Initiation: Begin treatment with this compound or vehicle via oral gavage daily, starting from the day of the booster immunization (or upon the first signs of arthritis).

-

Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

-

Data Analysis: Compare the mean arthritis scores and the incidence of arthritis between the this compound-treated groups and the vehicle control group. At the end of the study, histological analysis of the joints can be performed to assess synovitis, cartilage destruction, and bone erosion.

Mandatory Visualizations

Signaling Pathway of Inflammation and this compound Action

Caption: this compound inhibits the COX-2 enzyme in the inflammatory pathway.

Experimental Workflow for Evaluating this compound in a Mouse Inflammation Model

Caption: Workflow for in vivo testing of this compound.

Application Notes and Protocols for Prostaglandin E2 Measurement using a Competitive ELISA Assay

Product Name: SC-75416 Prostaglandin E2 (PGE2) Competitive ELISA Kit

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from the metabolism of arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune regulation, pain perception, fever generation, and protection of the gastric mucosa.[1] PGE2 exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4, which in turn activate various downstream signaling cascades.[2][3] Given its involvement in numerous biological functions, the accurate quantification of PGE2 in biological samples is essential for researchers in various fields, including immunology, oncology, and pharmacology.

The this compound Prostaglandin E2 ELISA kit is a competitive enzyme-linked immunosorbent assay designed for the quantitative determination of PGE2 in a variety of sample types, including serum, plasma, and cell culture supernatants.

Assay Principle

This assay is based on the principle of competitive binding. The microplate wells are pre-coated with a fixed amount of PGE2. When samples or standards are added to the wells, the PGE2 present in the sample competes with the coated PGE2 for binding to a limited amount of biotinylated detection antibody specific for PGE2. Following an incubation period, the unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated antibody. After another incubation and wash step, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of PGE2 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve.[4]

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenases (COX-1 and COX-2) and prostaglandin E synthases (mPGES-1, mPGES-2, or cPGES).[3] Once synthesized and released from the cell, PGE2 exerts its biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways:

-

EP1: Activation of the EP1 receptor leads to an increase in intracellular calcium levels.

-

EP2 and EP4: Both EP2 and EP4 receptors are coupled to the Gαs protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2][3][5]

-

EP3: The EP3 receptor is coupled to the Gαi protein, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]

The diverse signaling pathways activated by these receptors account for the multifaceted and sometimes opposing biological effects of PGE2.[2][3]

Caption: Prostaglandin E2 (PGE2) Synthesis and Signaling Pathways.

Materials

| Materials Provided | Quantity | Storage |

| Pre-coated 96-well Microplate | 1 plate | 2-8°C |

| Prostaglandin E2 Standard | 2 vials | -20°C |

| Standard Diluent | 1 x 20 mL | 2-8°C |

| Biotinylated Detection Antibody (100x) | 1 x 120 µL | -20°C (Protect from light) |

| Biotinylated Detection Antibody Diluent | 1 x 20 mL | 2-8°C |

| HRP Conjugate (100x) | 1 x 120 µL | -20°C (Protect from light) |

| HRP Conjugate Diluent | 1 x 20 mL | 2-8°C |

| Wash Buffer Concentrate (25x) | 1 x 30 mL | 2-8°C |

| TMB Substrate | 1 x 10 mL | 2-8°C (Protect from light) |

| Stop Solution | 1 x 10 mL | 2-8°C |

| Plate Sealers | 4 | Room Temperature |

| Materials Required But Not Provided |

| Microplate reader capable of measuring absorbance at 450 nm |

| Precision pipettes and disposable tips |

| Eppendorf tubes for standard and sample dilutions |

| Deionized or distilled water |

| Absorbent paper |

| Vortex mixer |

| 37°C incubator |

Sample Preparation

Proper sample collection and storage are crucial for accurate results.

-

Serum: Allow blood to clot for 1 hour at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1000 x g at 2-8°C. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][6]

-

Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[4][6]

-

Cell Culture Supernatants: Remove particulates by centrifugation for 20 minutes at 1000 x g at 2-8°C. Assay immediately or aliquot and store at -20°C or -80°C.

-

Tissue Homogenates: Tissues should be rinsed with PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. Assay the supernatant immediately or store at -80°C.

Reagent Preparation

Bring all reagents to room temperature before use.

-

1x Wash Buffer: Dilute the 25x Wash Buffer Concentrate with deionized or distilled water. For example, add 30 mL of Wash Buffer Concentrate to 720 mL of water to make 750 mL of 1x Wash Buffer.[6]

-

Prostaglandin E2 Standard: Reconstitute one vial of the standard with 1.0 mL of Standard Diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Prepare serial dilutions of the standard in Standard Diluent.

-

1x Biotinylated Detection Antibody: Dilute the 100x Biotinylated Detection Antibody with Biotinylated Detection Antibody Diluent.

-

1x HRP Conjugate: Dilute the 100x HRP Conjugate with HRP Conjugate Diluent.

Assay Protocol

Caption: this compound PGE2 Competitive ELISA Workflow.

-

Prepare Reagents: Prepare all necessary reagents, standards, and samples as described in the Reagent Preparation section.

-

Add Samples and Standards: Add 50 µL of each standard and sample into the appropriate wells.

-